molecular formula C13H11BrFNO B596817 4-(Benzyloxy)-3-bromo-5-fluoroaniline CAS No. 1215206-01-1

4-(Benzyloxy)-3-bromo-5-fluoroaniline

Cat. No.: B596817
CAS No.: 1215206-01-1
M. Wt: 296.139
InChI Key: XCHGNLNSKCOJMN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromo-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(benzyloxy)-5-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-bromo-5-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)-3-bromo-5-fluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. The benzyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    4-(Benzyloxy)-3-chloro-5-fluoroaniline: Similar structure with a chlorine atom instead of bromine.

    4-(Benzyloxy)-3-bromo-5-chloroaniline: Similar structure with a chlorine atom instead of fluorine.

    4-(Benzyloxy)-3-iodo-5-fluoroaniline: Similar structure with an iodine atom instead of bromine.

Uniqueness: 4-(Benzyloxy)-3-bromo-5-fluoroaniline is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-bromo-5-fluoro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHGNLNSKCOJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681479
Record name 4-(Benzyloxy)-3-bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-01-1
Record name 4-(Benzyloxy)-3-bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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